molecular formula C11H22O5 B14180486 2,5,8,11-Tetraoxapentadecan-15-al CAS No. 848601-27-4

2,5,8,11-Tetraoxapentadecan-15-al

Cat. No.: B14180486
CAS No.: 848601-27-4
M. Wt: 234.29 g/mol
InChI Key: ICCPRBARLNUKPS-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxapentadecan-15-al is a chemical compound that belongs to the class of polyether aldehydes It is characterized by the presence of multiple ether linkages and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxapentadecan-15-al typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis. Each step requires specific reaction conditions to ensure high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxapentadecan-15-al can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 2,5,8,11-Tetraoxapentadecan-15-oic acid.

    Reduction: 2,5,8,11-Tetraoxapentadecan-15-ol.

    Substitution: Various substituted polyether derivatives depending on the nucleophile used.

Scientific Research Applications

2,5,8,11-Tetraoxapentadecan-15-al has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxapentadecan-15-al is primarily related to its ability to interact with various molecular targets through its aldehyde and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,11-Tetraoxapentadecan-15-al is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid and alcohol counterparts. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

848601-27-4

Molecular Formula

C11H22O5

Molecular Weight

234.29 g/mol

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanal

InChI

InChI=1S/C11H22O5/c1-13-6-7-15-10-11-16-9-8-14-5-3-2-4-12/h4H,2-3,5-11H2,1H3

InChI Key

ICCPRBARLNUKPS-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCCC=O

Origin of Product

United States

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